molecular formula C24H25N5OS B2435297 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide CAS No. 1797902-74-9

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2435297
CAS RN: 1797902-74-9
M. Wt: 431.56
InChI Key: YSPBRDLZFGDQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25N5OS and its molecular weight is 431.56. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System (CNS) Activity

Compounds with functional chemical groups similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide, particularly those containing heterocycles like pyridine, thiophene, and indole, are found to have potential CNS effects, ranging from depression to convulsion. The research suggests that these heterocyclic compounds could serve as lead molecules for synthesizing new CNS drugs (Saganuwan, 2017).

Antitubercular Activity

Heterocyclic compounds, including those similar to the chemical structure of interest, have been evaluated for their antitubercular activity against various strains of mycobacteria. The research emphasizes the potential of these compounds in the rational design of new leads for anti-TB compounds (Asif, 2014).

Importance in Medicinal Chemistry

Heterocyclic compounds, such as furanyl- or thienyl-substituted nucleobases and nucleosides, play a significant role in medicinal chemistry. They serve as structural units in bioactive molecules and are crucial for various biological activities. The review discusses the importance of these compounds, particularly highlighting the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues (Ostrowski, 2022).

Synthesis of Heterocyclic Compounds

The chemical structure of interest relates to the synthesis of heterocyclic compounds. Research on hybrid catalysts used in the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) emphasizes the potential applications of these compounds in medicinal and pharmaceutical industries. The review covers the synthetic pathways employed and the application of diversified hybrid catalysts (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c30-24(25-11-7-20-5-3-15-31-20)19-8-12-28(13-9-19)22-16-23(27-17-26-22)29-14-10-18-4-1-2-6-21(18)29/h1-6,10,14-17,19H,7-9,11-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBRDLZFGDQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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